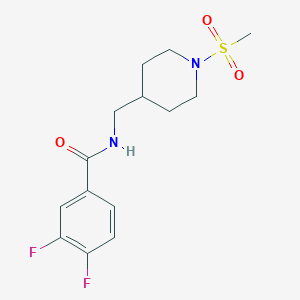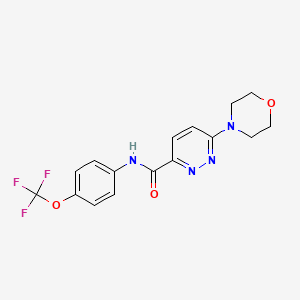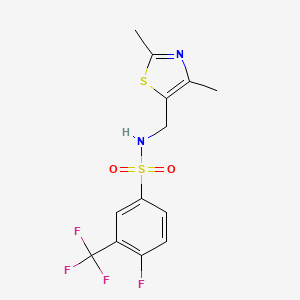![molecular formula C12H16ClN3 B2614922 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185480-89-0](/img/structure/B2614922.png)
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an aniline moiety linked via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The aniline moiety can further enhance binding affinity through additional interactions with the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylamine: Similar structure but lacks the methylene bridge.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzene: Similar structure but lacks the aniline moiety.
3,5-Dimethyl-1H-pyrazole: The core pyrazole structure without additional substituents.
Uniqueness
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical and biological properties. The methylene bridge linking these two functional groups allows for greater flexibility and potential for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;/h3-7H,8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAALCVLFAEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2614845.png)




![N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2614850.png)
![3,4-diethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2614852.png)

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2614856.png)
![methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2614859.png)
![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)
